3-(3-Methoxypropyl)azetidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxypropyl)azetidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 3-iodo-azetidine with a methoxypropyl group can be facilitated using palladium catalysts and phosphine ligands . Another method involves the aza Paternò–Büchi reaction, which is a [2+2] cycloaddition reaction between an imine and an alkene component .
Industrial Production Methods: Industrial production of azetidines, including this compound, often relies on scalable synthetic routes such as ring-opening polymerization and cycloaddition reactions. These methods ensure high yields and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methoxypropyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms of the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced azetidines, and various substituted azetidines, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(3-Methoxypropyl)azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Methoxypropyl)azetidine involves its interaction with specific molecular targets. For instance, certain azetidine derivatives inhibit mycobacterial growth by interfering with cell envelope biogenesis, specifically late-stage mycolic acid biosynthesis . This unique mechanism makes it a promising candidate for developing new antimicrobial agents.
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity.
Uniqueness: 3-(3-Methoxypropyl)azetidine stands out due to its balanced ring strain, which provides both stability and reactivity. This makes it more versatile compared to aziridines and pyrrolidines, allowing for a broader range of applications in synthesis and medicinal chemistry .
Properties
Molecular Formula |
C7H15NO |
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Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-(3-methoxypropyl)azetidine |
InChI |
InChI=1S/C7H15NO/c1-9-4-2-3-7-5-8-6-7/h7-8H,2-6H2,1H3 |
InChI Key |
PFLZFHWQTIROCP-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC1CNC1 |
Origin of Product |
United States |
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